2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one
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Overview
Description
2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one involves multiple steps, including the formation of the indazole core and subsequent functionalizationThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Scientific Research Applications
2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one include other indazole derivatives, such as:
2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one: Known for its anti-inflammatory potential.
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Exhibits high anti-inflammatory activity. These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C25H27ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one |
InChI |
InChI=1S/C25H27ClN2O3/c1-16(26)25(29)28-24(18-9-13-21(31-3)14-10-18)22-6-4-5-19(23(22)27-28)15-17-7-11-20(30-2)12-8-17/h7-16,22,24H,4-6H2,1-3H3 |
InChI Key |
GYNVNGXUPLDWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C(C2CCCC(=CC3=CC=C(C=C3)OC)C2=N1)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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